Cas no 84552-01-2 (Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis-)

Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis- structure
84552-01-2 structure
Product Name:Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis-
CAS No:84552-01-2
MF:C13H16N2O2S
MW:264.343341827393
CID:666941
PubChem ID:27162429
Update Time:2025-04-19

Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis- Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2,2'-[(4-phenyl-2-thiazolyl)imino]bis-
    • 2-[2-hydroxyethyl-(4-phenyl-1,3-thiazol-2-yl)amino]ethanol
    • SCHEMBL18674654
    • AKOS024388931
    • DTXSID90650558
    • 84552-01-2
    • 2,2'-[(4-Phenyl-1,3-thiazol-2-yl)azanediyl]di(ethan-1-ol)
    • Inchi: 1S/C13H16N2O2S/c16-8-6-15(7-9-17)13-14-12(10-18-13)11-4-2-1-3-5-11/h1-5,10,16-17H,6-9H2
    • InChI Key: WTQKIAMKJGNCBE-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1N(CCO)CCO

Computed Properties

  • Exact Mass: 264.09324893g/mol
  • Monoisotopic Mass: 264.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.8Ų
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